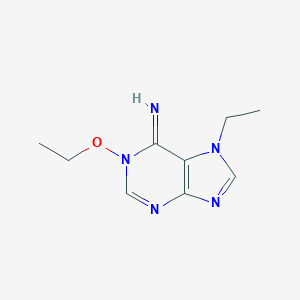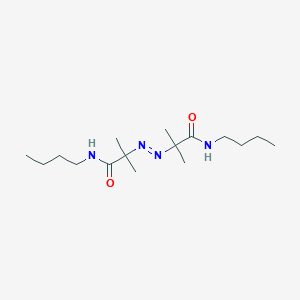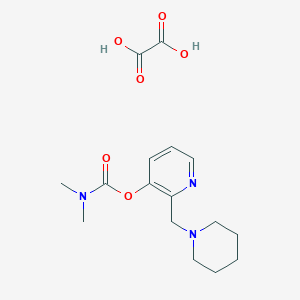
2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as carbaryl, and it belongs to the carbamate family of insecticides. Carbaryl has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Wirkmechanismus
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, carbaryl causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis of the insect or parasite.
Biochemische Und Physiologische Effekte
Carbaryl has been shown to have a wide range of biochemical and physiological effects. In addition to its insecticidal properties, carbaryl has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also highly effective at controlling pests and parasites. However, carbaryl has several limitations. It is highly toxic to humans and animals, and exposure can lead to a range of health problems. It is also highly persistent in the environment, leading to concerns about its impact on ecosystems.
Zukünftige Richtungen
There are several future directions for research on carbaryl. One area of interest is the development of new insecticides and antiparasitic drugs based on the structure of carbaryl. Another area of interest is the development of new methods for the synthesis of carbaryl that are more efficient and environmentally friendly. Additionally, research is needed to better understand the long-term effects of carbaryl exposure on human health and the environment.
Synthesemethoden
Carbaryl is synthesized by the reaction of 1-naphthol with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with 1-piperidinemethanol to produce 2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1). The synthesis of carbaryl is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its insecticidal properties. It is commonly used in agriculture to control pests such as aphids, mites, and beetles. Carbaryl has also been studied for its potential use in the treatment of parasitic infections. Studies have shown that carbaryl can inhibit the growth of certain parasites, making it a potential candidate for the development of new antiparasitic drugs.
Eigenschaften
CAS-Nummer |
169128-47-6 |
|---|---|
Produktname |
2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1) |
Molekularformel |
C16H23N3O6 |
Molekulargewicht |
353.37 g/mol |
IUPAC-Name |
oxalic acid;[2-(piperidin-1-ylmethyl)pyridin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C14H21N3O2.C2H2O4/c1-16(2)14(18)19-13-7-6-8-15-12(13)11-17-9-4-3-5-10-17;3-1(4)2(5)6/h6-8H,3-5,9-11H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
QGTFKJYEKRWNIV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCCC2.C(=O)(C(=O)O)O |
Kanonische SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCCC2.C(=O)(C(=O)O)O |
Andere CAS-Nummern |
169128-47-6 |
Synonyme |
3-Pyridinol, 2-(1-piperidinylmethyl)-, dimethylcarbamate, oxalate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



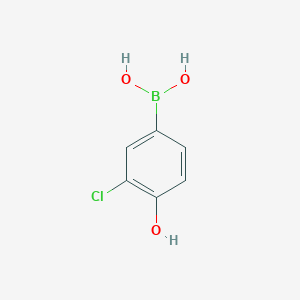
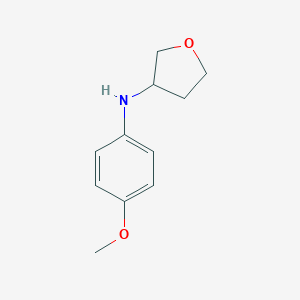
![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)
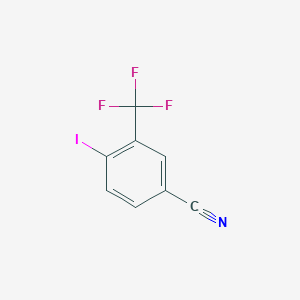
![3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)](/img/structure/B61217.png)
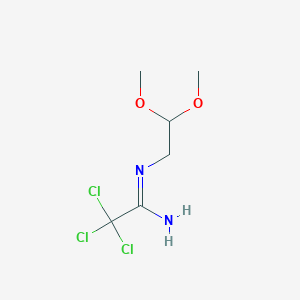

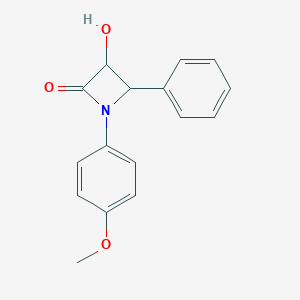
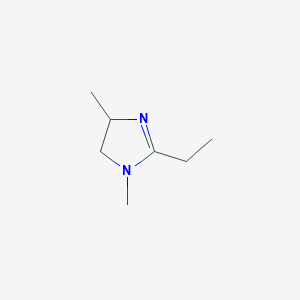
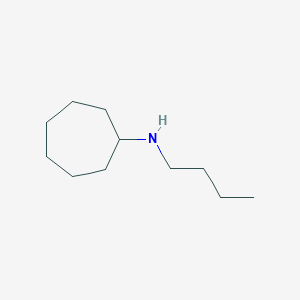
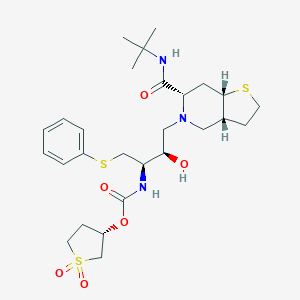
![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)
